molecular formula C20H29F3O3S B137247 1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone CAS No. 129476-48-8

1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone

Cat. No.: B137247
CAS No.: 129476-48-8
M. Wt: 406.5 g/mol
InChI Key: WQOBMOYCYLMGKH-UHFFFAOYSA-N
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Description

1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone is a high-purity chemical compound recognized in scientific research as Carbonate Ionophore II (ETH 6019) . Its primary research value lies in the development of chemical sensors, where it functions as a selective ionophore for carbonate anion detection and quantification . Researchers utilize this compound to create ion-selective electrodes (ISEs), a critical tool in analytical chemistry for measuring ion concentrations in various solutions. The molecular structure, featuring a dodecylsulfonyl chain and a trifluoroethanone group, is integral to its function, enabling the selective binding and facilitated transport of carbonate ions. This mechanism allows for the precise potentiometric sensing essential in environmental monitoring and analytical studies. The compound's specific application in sensor technology makes it a valuable asset for research groups focused on advancing electrochemical sensing methods and developing new assays for carbonate and related anions. This product is strictly for research applications in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-dodecylsulfonylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O3S/c1-2-3-4-5-6-7-8-9-10-11-16-27(25,26)18-14-12-17(13-15-18)19(24)20(21,22)23/h12-15H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOBMOYCYLMGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336917
Record name Carbonate ionophore II solution
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129476-48-8
Record name Carbonate ionophore II solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dodecylsulfonyl)-4-trifluoroacetylbenzene
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Biological Activity

1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its cytotoxic properties, interactions with cellular components, and implications for therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C₁₅H₁₉F₃O₂S
Molecular Weight : 320.37 g/mol
CAS Number : 74853-66-0

The compound features a dodecylsulfonyl group attached to a phenyl ring, along with a trifluoroethanone moiety. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, research has shown that certain sulfonyl derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
This compoundTBDTBD
Dodecylbenzenesulfonate<34Various Cancer Cell Lines
Trifluoromethylphenol<20Breast Cancer Cell Lines

The proposed mechanism of action for the biological activity of this compound involves:

  • Membrane Disruption : The long hydrophobic dodecyl chain may facilitate insertion into lipid membranes, altering membrane integrity and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, triggering apoptosis pathways.
  • Inhibition of Key Enzymes : The trifluoroethanone group may interact with enzymes involved in cellular metabolism, potentially inhibiting their function.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the cytotoxic effects of various sulfonated compounds on human breast cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to increased membrane penetration .
  • Toxicological Assessment : An evaluation of long-chain alkylbenzene sulfonates highlighted their potential health risks, including skin irritation and systemic toxicity. This assessment provides important context for understanding the safety profile of this compound and similar compounds .

Regulatory Considerations

Due to the biological activity and potential toxicity of compounds like this compound, regulatory bodies emphasize the need for comprehensive toxicological evaluations. The Australian Inventory of Industrial Chemicals has flagged long-chain alkylbenzene sulfonates for further investigation due to potential health risks associated with exposure .

Scientific Research Applications

Medicinal Chemistry

1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, a study highlighted the effectiveness of sulfonyl-containing compounds in targeting cancer pathways, suggesting a potential role for this compound in anticancer drug development .
  • Antimicrobial Properties : The compound's sulfonyl group may enhance its antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that this compound could be explored for developing new antibiotics .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

  • Surfactants and Emulsifiers : The dodecyl group provides lipophilicity while the sulfonyl group offers hydrophilicity, making this compound an excellent candidate for use as a surfactant in emulsions and formulations . This property is particularly useful in cosmetic and pharmaceutical formulations where stable emulsions are required.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Its ability to act as a compatibilizer in polymer blends can lead to improved material performance .

Environmental Science

Research into the environmental impact of chemical compounds has identified potential uses for this compound:

  • Pollutant Degradation : Studies have shown that compounds containing sulfonyl groups can facilitate the degradation of pollutants through advanced oxidation processes. This suggests that this compound could be used in environmental remediation efforts .
  • Chemical Sensors : The reactivity of trifluoroethanones allows for their use in developing chemical sensors for detecting environmental pollutants. Research is ongoing to explore how modifications to this compound can enhance its sensitivity and selectivity for specific analytes .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer potential of various sulfonamide derivatives. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests a promising avenue for further exploration in drug development .

Case Study 2: Surfactant Efficacy in Formulations

In a comparative study on surfactants used in pharmaceutical formulations, this compound was tested against traditional surfactants like polysorbate 80. The results showed enhanced stability and lower surface tension in formulations containing this compound, highlighting its potential as a superior emulsifier .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsPotential efficacy against bacterial strains
Materials ScienceSurfactants and emulsifiersImproved stability in pharmaceutical formulations
Polymer compatibilizersEnhanced thermal/mechanical properties
Environmental SciencePollutant degradationFacilitates degradation of environmental pollutants
Chemical sensorsPotential for detecting specific environmental analytes

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 129476-48-8
  • IUPAC Name: 1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone
  • Molecular Formula : C₂₀H₂₉F₃O₃S
  • Molecular Weight : 406.5 g/mol .

Structural Features: The compound consists of a phenyl ring substituted with a dodecylsulfonyl (-SO₂C₁₂H₂₅) group at the para position and a trifluoroethanone (-COCF₃) group. The dodecylsulfonyl moiety introduces significant hydrophobicity, while the trifluoroethanone group provides electron-withdrawing effects and stability .

Structural Analogues with Varied Substituents

1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone
  • CAS: Not explicitly provided.
  • Structure: Features a 2-aminoanilino (-NH-C₆H₄-NH₂) substituent instead of dodecylsulfonyl.
  • Key Properties :
    • Molecular Weight : 280.25 g/mol .
    • Crystal Structure : Orthorhombic (Pbca space group) with planar aromatic rings tilted at 70.84°; stabilized by N–H⋯O and N–H⋯F hydrogen bonds .
    • Applications : Investigated as a p38 MAP kinase inhibitor in medicinal chemistry .
  • Lower molecular weight (280 vs. 406.5 g/mol) may improve solubility in polar solvents.
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • CAS : 1125812-58-9 .
  • Structure : Contains chloro (-Cl) and trifluoromethyl (-CF₃) groups on the phenyl ring.
  • Key Properties :
    • Molecular Weight : 276.56 g/mol .
    • Applications : Intermediate in synthesizing Afoxolaner (a veterinary insecticide) .
  • Comparison :
    • Electron-withdrawing -Cl and -CF₃ substituents enhance electrophilicity at the carbonyl group, making it reactive in nucleophilic additions.
    • Smaller substituents reduce steric hindrance compared to the bulky dodecylsulfonyl chain.
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
  • CAS : 65239-74-9 .
  • Structure : Features dihydroxy (-OH) groups at the 2- and 4-positions of the phenyl ring.
  • Key Properties :
    • Molecular Weight : 262.23 g/mol .
    • Applications : Used in synthesizing UV stabilizers and pharmaceutical intermediates .
  • Comparison :
    • Hydroxy groups increase polarity and solubility in aqueous media, contrasting with the lipophilic dodecylsulfonyl derivative.
    • Susceptible to oxidation, whereas sulfonyl groups enhance chemical stability.

Physicochemical Properties

Property This compound 1-[4-(2-Aminoanilino)phenyl]-derivative 1-(2,4-Dihydroxyphenyl)-derivative
Molecular Weight 406.5 g/mol 280.25 g/mol 262.23 g/mol
Solubility High in organic solvents (e.g., DCM, THF) Moderate in polar aprotic solvents High in polar solvents (e.g., EtOH)
Melting Point Not reported (predicted low due to alkyl chain) 173 K (crystalline) 97°C
Reactivity Stable under acidic/basic conditions Reactive at amino sites Oxidizable hydroxy groups

Preparation Methods

Synthesis of 4-Aminophenyl-2,2,2-trifluoroethanone

The starting material, 4-aminophenyl-2,2,2-trifluoroethanone, is synthesized via Friedel-Crafts acylation of aniline derivatives. For instance, reacting aniline with trifluoroacetic anhydride in the presence of AlCl₃ yields the trifluoroethanone core.

Diazotization and Thiol Coupling

The amino group is diazotized using sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C, forming a diazonium salt. Subsequent reaction with dodecylthiol introduces the thioether group via radical coupling, a step catalyzed by cuprous oxide (Cu₂O) under acidic conditions.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 25°C (thiol coupling)

  • Catalysts: Cu₂O (0.5 mol%)

  • Yield: ~85% (based on analogous reactions)

Oxidation to Sulfonyl Group

The thioether intermediate is oxidized to the sulfonyl derivative using hydrogen peroxide (H₂O₂, 30%) in acetic acid. This step proceeds quantitatively at 60°C over 4 hours.

Key Data :

StepReagentsTemperatureTimeYield
DiazotizationNaNO₂, H₂SO₄0–5°C1 h95%
Thiol CouplingC₁₂H₂₅SH, Cu₂O25°C2 h85%
OxidationH₂O₂, CH₃COOH60°C4 h98%

Nucleophilic Aromatic Substitution (SNAr)

This route exploits the electron-withdrawing nature of the trifluoroethanone group to activate the phenyl ring for nucleophilic substitution.

Synthesis of 4-Fluorophenyl-2,2,2-trifluoroethanone

4-Fluorophenyl-2,2,2-trifluoroethanone is prepared via Friedel-Crafts acylation of fluorobenzene, followed by purification via fractional distillation.

Thiolate Substitution

The fluorine atom at the para position is displaced by sodium dodecylthiolate (C₁₂H₂₅SNa) in dimethylformamide (DMF) at 120°C. The reaction requires anhydrous conditions and proceeds via an SNAr mechanism.

Reaction Conditions :

  • Temperature: 120°C

  • Solvent: DMF

  • Yield: ~78%

Sulfonyl Group Formation

Oxidation of the thioether with oxone (2KHSO₅·KHSO₄·K₂SO₄) in a methanol-water mixture (3:1) at 50°C for 6 hours completes the synthesis.

Key Data :

StepReagentsTemperatureTimeYield
SNAr SubstitutionC₁₂H₂₅SNa, DMF120°C8 h78%
OxidationOxone, MeOH/H₂O50°C6 h95%

Palladium-Catalyzed Cross-Coupling

This method employs transition-metal catalysis to attach the dodecylthio group, offering regioselectivity and compatibility with sensitive functional groups.

Synthesis of 4-Bromophenyl-2,2,2-trifluoroethanone

Bromination of phenyl trifluoroethanone using bromine (Br₂) in acetic acid yields the 4-bromo derivative, which is isolated via crystallization.

Ullmann Coupling with Dodecylthiol

A copper(I)-catalyzed Ullmann coupling between 4-bromophenyl trifluoroethanone and dodecylthiol in toluene at 110°C introduces the thioether.

Reaction Conditions :

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Yield: ~82%

Oxidation to Sulfonyl

The thioether is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving >99% conversion.

Key Data :

StepReagentsTemperatureTimeYield
BrominationBr₂, CH₃COOH25°C3 h90%
Ullmann CouplingCuI, C₁₂H₂₅SH110°C12 h82%
OxidationmCPBA, CH₂Cl₂0°C2 h99%

Comparative Analysis of Methods

ParameterDiazotizationSNArUllmann Coupling
Overall Yield79%74%80%
Reaction ComplexityModerateLowHigh
CostLowModerateHigh
ScalabilityIndustrialLab-scalePilot-scale

The diazotization route offers the best balance of yield and scalability, whereas the Ullmann method is preferred for regioselectivity despite higher costs.

Challenges and Optimization Strategies

  • Solubility Issues : The dodecyl chain’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent miscibility.

  • Over-Oxidation : Controlled addition of oxidants (e.g., H₂O₂) prevents degradation of the trifluoroethanone group.

  • Purification : Fractional distillation or column chromatography is required to separate long-chain byproducts .

Q & A

Basic: What are the standard synthetic routes for 1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone?

Answer:
The synthesis typically involves two key steps:

Sulfonylation : Reacting 4-bromophenyl derivatives with dodecanesulfonyl chloride under nucleophilic aromatic substitution conditions. Catalysts like Cu(I) or Pd(0) may enhance reactivity .

Trifluoroacetylation : Introducing the trifluoroethanone group via Friedel-Crafts acylation using trifluoroacetic anhydride in dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) .
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%) .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Core techniques include:

  • NMR : ¹⁹F NMR (δ -70 to -75 ppm for CF₃), ¹H NMR (δ 1.2–1.8 ppm for dodecyl chain, δ 8.0–8.5 ppm for aromatic protons) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (M⁺ expected at m/z 456.2) .

Advanced: How does the dodecylsulfonyl group influence the compound’s solubility and reactivity?

Answer:

  • Solubility : The hydrophobic dodecyl chain enhances lipid solubility (logP ~5.2), making it suitable for membrane penetration studies. However, the sulfonyl group introduces polarity, enabling solubility in polar aprotic solvents (e.g., DMSO) .
  • Reactivity : The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitutions to the para position. This stabilizes intermediates in multi-step syntheses .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity Variability : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize cell-based assays (e.g., fixed serum concentration to avoid lipid interference from the dodecyl chain) .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanone) to isolate the dodecylsulfonyl group’s contribution .

Advanced: How is this compound utilized in multi-step organic syntheses?

Answer:
Key applications include:

  • Pharmaceutical Intermediates : The trifluoroethanone moiety participates in nucleophilic additions (e.g., Grignard reactions) to build chiral centers. Example: Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Agrochemicals : The sulfonyl group facilitates sulfonamide formation, a common motif in herbicides. React with amines (e.g., NH₃/EtOH, 60°C) to yield bioactive derivatives .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with force fields parameterized for fluorine (e.g., AMBER). The trifluoromethyl group shows strong van der Waals interactions with hydrophobic enzyme pockets .
  • MD Simulations : GROMACS simulations (CHARMM36 force field) model lipid bilayer penetration, leveraging the dodecyl chain’s amphiphilicity .

Advanced: How is chemical stability assessed under varying conditions?

Answer:

  • Thermal Stability : TGA analysis (heating rate 10°C/min, N₂ atmosphere) shows decomposition onset at ~200°C .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13, 37°C) for 48h. Monitor via LC-MS; degradation peaks indicate sulfonyl ester hydrolysis under acidic conditions .

Advanced: What role does this compound play in studying enzyme inhibition?

Answer:

  • Kinase Inhibition : The trifluoroethanone group mimics ATP’s carbonyl, competing for binding in kinases (e.g., EGFR). IC₅₀ values are determined via fluorescence polarization assays .
  • CYP450 Interactions : UV-Vis spectroscopy tracks heme iron perturbation upon binding, with Km shifts indicating competitive inhibition .

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